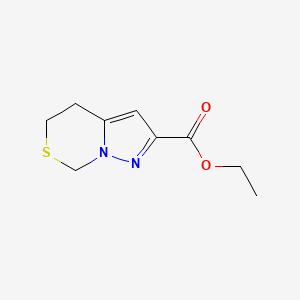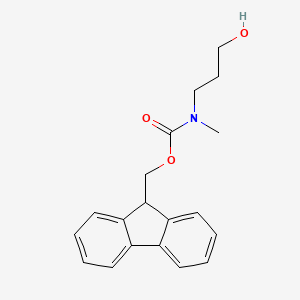![molecular formula C10H12O5S B8452139 4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)
4-[(Methoxycarbonyl)methyl]phenyl mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methoxycarbonyl)methyl]phenyl mesylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a mesyloxy group attached to the phenyl ring of phenylacetic acid, with a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)methyl]phenyl mesylate typically involves the following steps:
Starting Material: The synthesis begins with thioanisole as the starting material.
Vilsmeier Reaction: Thioanisole undergoes a Vilsmeier reaction to form 4-methylthio phenyl formaldehyde.
Darzen Reaction: The 4-methylthio phenyl formaldehyde is then subjected to a Darzen reaction to produce 4-methylthio phenyl acetaldehyde.
Hydrolysis and Decarboxylation: The 4-methylthio phenyl acetaldehyde is hydrolyzed and decarboxylated to yield 4-methylthio phenylacetic acid.
Oxidation: Finally, the 4-methylthio phenylacetic acid is oxidized to obtain 4-(Mesyloxy)phenylacetic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Methoxycarbonyl)methyl]phenyl mesylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The mesyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenylacetic acid derivatives
Wissenschaftliche Forschungsanwendungen
4-[(Methoxycarbonyl)methyl]phenyl mesylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-[(Methoxycarbonyl)methyl]phenyl mesylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways related to inflammation, oxidation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a similar structure but without the mesyloxy group.
4-Methoxyphenylacetic acid methyl ester: Similar structure with a methoxy group instead of a mesyloxy group
Uniqueness
4-[(Methoxycarbonyl)methyl]phenyl mesylate is unique due to the presence of the mesyloxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H12O5S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
methyl 2-(4-methylsulfonyloxyphenyl)acetate |
InChI |
InChI=1S/C10H12O5S/c1-14-10(11)7-8-3-5-9(6-4-8)15-16(2,12)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
PPTCIWWEUPKQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


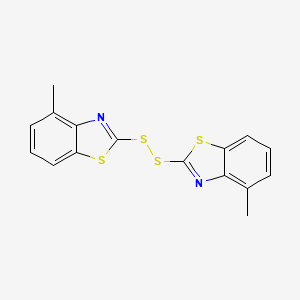
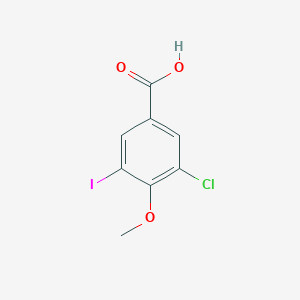

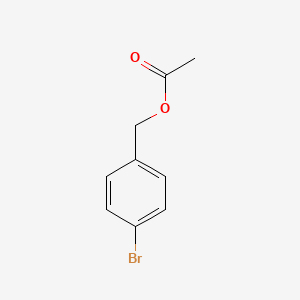
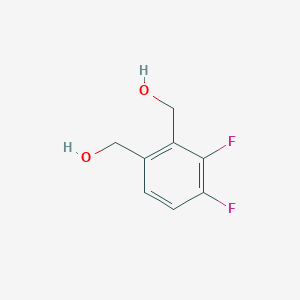
![[4-(2-Chloro-pyridin-3-yl)-[1,3,5]triazin-2-yl]-methyl-amine](/img/structure/B8452083.png)
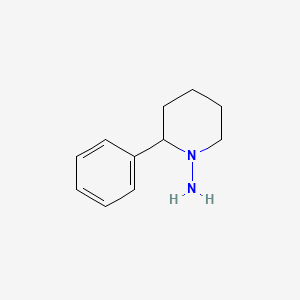
![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)
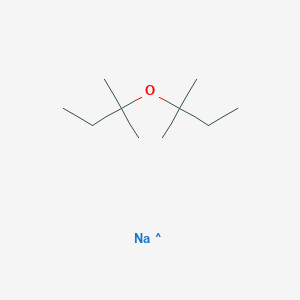
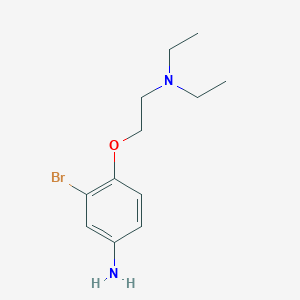
![2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester](/img/structure/B8452120.png)
